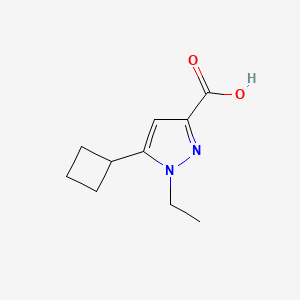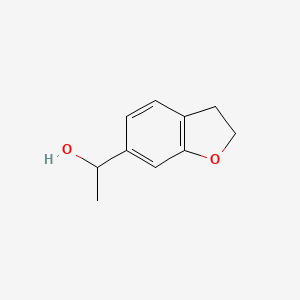
1-Chloro-4-methoxy-5-methylhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-methoxy-5-methylhexane is an organic compound with the molecular formula C8H17ClO It is a derivative of hexane, featuring a chlorine atom, a methoxy group, and a methyl group as substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-methoxy-5-methylhexane typically involves the chlorination of 4-methoxy-5-methylhexane. This can be achieved through a free radical halogenation reaction using chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator. The reaction conditions usually require controlled temperatures to prevent over-chlorination and ensure selective substitution at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-4-methoxy-5-methylhexane can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles (e.g., hydroxide ions, amines) through SN1 or SN2 mechanisms.
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids under specific conditions.
Reduction: The compound can be reduced to remove the chlorine atom, yielding 4-methoxy-5-methylhexane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products such as 4-methoxy-5-methylhexanol or 4-methoxy-5-methylhexylamine can be formed.
Oxidation: Products include 4-methoxy-5-methylhexanal or 4-methoxy-5-methylhexanoic acid.
Reduction: The primary product is 4-methoxy-5-methylhexane.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-methoxy-5-methylhexane has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals, agrochemicals, and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-methoxy-5-methylhexane depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. The methoxy group can influence the reactivity and stability of the compound through electron-donating effects.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-methylhexane: Lacks the methoxy group, resulting in different reactivity and applications.
4-Methoxy-5-methylhexane:
1-Chloro-4-methoxyhexane: Similar structure but without the methyl group, leading to variations in physical and chemical properties.
Uniqueness: 1-Chloro-4-methoxy-5-methylhexane is unique due to the presence of both a chlorine atom and a methoxy group on the hexane backbone
Eigenschaften
Molekularformel |
C8H17ClO |
|---|---|
Molekulargewicht |
164.67 g/mol |
IUPAC-Name |
1-chloro-4-methoxy-5-methylhexane |
InChI |
InChI=1S/C8H17ClO/c1-7(2)8(10-3)5-4-6-9/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
HANLEHBHHUXMJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CCCCl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3R)-5-oxooxolan-3-yl] 2-methylprop-2-enoate](/img/structure/B13149836.png)




![2-((4-Carbamoyl-3'-hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)aceticacid](/img/structure/B13149861.png)


![[4-(4-hexoxycyclohexanecarbonyl)oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate](/img/structure/B13149892.png)




![2-[(4,6-Diethoxy-1,3,5-triazin-2-yl)-methylamino]ethanol](/img/structure/B13149915.png)
